Welcome to the BenchChem Online Store!
molecular formula C13H11IO4 B8338694 4-(4-Iodo-phenoxymethyl)-5-methyl-furan-2-carboxylic acid

4-(4-Iodo-phenoxymethyl)-5-methyl-furan-2-carboxylic acid

Cat. No. B8338694
M. Wt: 358.13 g/mol
InChI Key: GRVYHCNMHUEXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196089B2

Procedure details

A stirred solution of 4-(4-iodo-phenoxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester (20) (2.7 g) in tetrahydrofuran (25 mL) was treated with a solution of lithium hydroxide (1.5 g) in water (2 mL). After 3 hours the reaction mixture was diluted with water and acidified to pH 2 with 1.0 M hydrochloric acid. The white precipitate was filtered off and dried in vacuo. The solid was triturated with ethyl acetate at 0° C. then collected by filtration to give compound 26 as a white solid (1.83 g). LC/MS system A: Rt=1.74 min.
Name
4-(4-iodo-phenoxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][C:7]([CH3:19])=[C:8]([CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=2)[CH:9]=1)=[O:4].[OH-].[Li+].Cl>O1CCCC1.O>[I:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][C:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[O:6][C:7]=2[CH3:19])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
4-(4-iodo-phenoxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester
Quantity
2.7 g
Type
reactant
Smiles
COC(=O)C=1OC(=C(C1)COC1=CC=C(C=C1)I)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ethyl acetate at 0° C.
FILTRATION
Type
FILTRATION
Details
then collected by filtration

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCC=2C=C(OC2C)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.